molecular formula C25H22N4O8 B12319839 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((2,4-dinitrophenyl)amino)butanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((2,4-dinitrophenyl)amino)butanoic acid

Cat. No.: B12319839
M. Wt: 506.5 g/mol
InChI Key: HBHWAVNNODKLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-d-dab(dnp)-oh is a compound that belongs to the family of Fmoc-protected amino acids. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in peptide synthesis as a protecting group for the amino function. The d-dab(dnp) part of the compound refers to a d-isomer of diaminobutyric acid with a dinitrophenyl group attached. This compound is particularly useful in the field of peptide synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-d-dab(dnp)-oh typically involves the protection of the amino group of diaminobutyric acid with the Fmoc group. This is followed by the introduction of the dinitrophenyl group. The process generally involves the following steps:

    Fmoc Protection: The amino group of diaminobutyric acid is protected using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).

    Dinitrophenylation: The protected amino acid is then reacted with dinitrofluorobenzene to introduce the dinitrophenyl group.

Industrial Production Methods

Industrial production of Fmoc-d-dab(dnp)-oh follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-d-dab(dnp)-oh can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Substitution: Nucleophiles such as amines can react with the dinitrophenyl group under mild conditions.

Major Products Formed

    Deprotection: The major product is the free amino acid with the dinitrophenyl group still attached.

    Substitution: The major products are substituted derivatives of the original compound, depending on the nucleophile used.

Scientific Research Applications

Fmoc-d-dab(dnp)-oh has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and peptidomimetics.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential in drug development and as a building block for therapeutic peptides.

    Industry: Utilized in the production of specialized peptides for various industrial applications.

Mechanism of Action

The mechanism of action of Fmoc-d-dab(dnp)-oh primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. The dinitrophenyl group can be used as a handle for further functionalization or as a probe in biochemical assays. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-d-dap(dnp)-oh: Similar to Fmoc-d-dab(dnp)-oh but with a different side chain.

    Fmoc-d-orn(dnp)-oh: Another similar compound with an ornithine backbone instead of diaminobutyric acid.

Uniqueness

Fmoc-d-dab(dnp)-oh is unique due to its specific combination of the Fmoc protecting group and the dinitrophenyl functional group. This combination allows for versatile applications in peptide synthesis and biochemical research, making it a valuable tool in various scientific fields.

Properties

IUPAC Name

4-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O8/c30-24(31)22(11-12-26-21-10-9-15(28(33)34)13-23(21)29(35)36)27-25(32)37-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20,22,26H,11-12,14H2,(H,27,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHWAVNNODKLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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